molecular formula C15H12ClN5O B3405416 N-(2-chlorobenzyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide CAS No. 1351620-66-0

N-(2-chlorobenzyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide

Cat. No.: B3405416
CAS No.: 1351620-66-0
M. Wt: 313.74
InChI Key: OGDVLOJFEJBKBA-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research, offered exclusively for laboratory investigation. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Compounds based on the pyridazine scaffold, particularly those incorporating chlorobenzyl and heteroaromatic groups such as pyrazole, have demonstrated a range of promising biological activities in scientific studies. Research on closely related structures indicates potential relevance in several areas. For instance, a analogous pyridazine derivative showed potent inhibition of the aromatase enzyme system, suggesting value in investigations related to hormone-dependent cancers . Furthermore, pyrazole-carboxamide hybrids are frequently explored for their antidiabetic and antioxidant potential, acting as inhibitors for enzymes like α-glucosidase and xanthine oxidase . The structural motifs present in this compound—the chlorobenzyl group and the pyrazole ring—are also common in the design of kinase inhibitors, such as those targeting c-jun N-terminal kinase (JNK) for the study of neurodegenerative diseases , and in the development of positive allosteric modulators for receptors like the muscarinic M1 receptor, which is a target for cognitive disorders . The pyrazole nucleus itself is a privileged structure in drug discovery, found in agents with anti-inflammatory, anticancer, and antimicrobial properties . This makes this compound a versatile intermediate for researchers in hit-to-lead optimization campaigns, mechanism of action studies, and the synthesis of novel bioactive molecules.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-6-pyrazol-1-ylpyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN5O/c16-12-5-2-1-4-11(12)10-17-15(22)13-6-7-14(20-19-13)21-9-3-8-18-21/h1-9H,10H2,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGDVLOJFEJBKBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C2=NN=C(C=C2)N3C=CC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801150450
Record name 3-Pyridazinecarboxamide, N-[(2-chlorophenyl)methyl]-6-(1H-pyrazol-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801150450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1351620-66-0
Record name 3-Pyridazinecarboxamide, N-[(2-chlorophenyl)methyl]-6-(1H-pyrazol-1-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1351620-66-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridazinecarboxamide, N-[(2-chlorophenyl)methyl]-6-(1H-pyrazol-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801150450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound, such as a diketone or a diester.

    Introduction of the Pyrazolyl Group: The pyrazolyl group can be introduced via a cyclization reaction involving a suitable precursor, such as an α,β-unsaturated carbonyl compound and hydrazine.

    Attachment of the Chlorobenzyl Group: The chlorobenzyl group can be introduced through a nucleophilic substitution reaction, where a chlorobenzyl halide reacts with the pyridazine derivative.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the pyridazine derivative with an appropriate amine or amide reagent under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorobenzyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in anhydrous ether.

    Substitution: Chlorobenzyl halides for nucleophilic substitution, electrophilic reagents like acyl chlorides for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
Research indicates that compounds similar to N-(2-chlorobenzyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide exhibit significant antimicrobial activity. A study highlighted the effectiveness of pyrazolone derivatives against Mycobacterium tuberculosis, suggesting that modifications in the structure can enhance their efficacy against resistant strains .

Inhibition Studies
Molecular docking studies have shown that pyrazolylpyridazine derivatives can inhibit glycogen synthase kinase 3 (GSK-3), an enzyme implicated in various diseases including diabetes and cancer . The structural characteristics of this compound may contribute to its potential as a GSK-3 inhibitor, providing a pathway for further drug development.

Anticancer Potential
Recent investigations into the anticancer properties of related compounds have demonstrated promising results. For instance, a series of pyrazole derivatives were screened for their cytotoxic effects against several cancer cell lines, including HCT116 and HepG2. The results indicated a dose-dependent inhibition of cell proliferation, suggesting that this compound could be developed as a lead compound for anticancer therapy .

Neuroprotective Effects
Some studies have suggested that pyrazole derivatives may possess neuroprotective properties. Research focusing on the modulation of neurotransmitter systems indicates that these compounds could potentially serve as therapeutic agents for neurodegenerative diseases .

Material Sciences

Coordination Chemistry
this compound has been utilized in coordination chemistry to form metal complexes. For example, complexes with ruthenium have been synthesized using this compound as a ligand, demonstrating interesting electronic properties and potential applications in catalysis . The synthesis of these complexes involves reactions under inert conditions, leading to stable products suitable for further characterization.

Data Tables

Property/Activity Description Reference
Antimicrobial ActivityEffective against Mycobacterium tuberculosis
GSK-3 InhibitionPotential inhibitor based on molecular docking studies
CytotoxicitySignificant inhibition of cancer cell lines (HCT116, HepG2)
Coordination ChemistryForms stable complexes with ruthenium

Case Studies

  • Pyrazolone Derivatives Against Tuberculosis
    A study explored the efficacy of pyrazolone derivatives, revealing that structural modifications can enhance activity against resistant strains of Mycobacterium tuberculosis. The findings support the potential application of this compound in developing new antitubercular agents.
  • Cytotoxic Screening of Pyrazole Derivatives
    In vitro studies conducted on various pyrazole derivatives showed promising anticancer activity. Compounds were tested against multiple cancer cell lines, demonstrating significant cytotoxic effects, which could pave the way for further development into therapeutic agents.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

Pyridazine-carboxamide derivatives exhibit diverse biological activities depending on their substituents. Key analogs and their properties are summarized below:

Compound Name Substituents (Position 3/6) Melting Point (°C) Yield (%) Key Features
N-(Adamantan-2-yl)-6-(cyclopentylamino)-5-(trifluoromethyl)pyridazine-3-carboxamide (11c) Adamantyl / Cyclopentylamino + CF₃ 135–136 36 High lipophilicity (adamantyl, CF₃)
N-(Adamantan-2-yl)-6-morpholino-5-(trifluoromethyl)pyridazine-3-carboxamide (11d) Adamantyl / Morpholino + CF₃ 177–178 50 Enhanced solubility (morpholine)
N-Phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine Phenyl / Pyrazole Not reported Not given Planar structure, S(6) H-bond motif
N-(3-Fluoro-4-methoxyphenyl)-6-((R)-2-(3-fluorophenyl)pyrrolidin-1-yl)imidazo[1,2-b]pyridazine-3-carboxamide Fluoro-methoxyphenyl / Imidazopyridazine Not reported Not given Extended heterocyclic system

Key Observations :

  • Adamantyl vs. Chlorobenzyl : Adamantyl-substituted analogs (11c, 11d) exhibit higher melting points (135–178°C) compared to likely values for chlorobenzyl derivatives, suggesting stronger crystal packing due to adamantane’s rigid, bulky structure .
  • Pyrazole vs. Morpholino: The pyrazole group in the target compound may enhance π-π interactions in biological targets, while morpholino (11d) improves aqueous solubility .
  • Planarity and H-Bonding : N-Phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine exhibits near-planar geometry and intramolecular C–H⋯N hydrogen bonds (S(6) motif), which stabilize its crystal structure and may influence bioavailability .

Biological Activity

N-(2-chlorobenzyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realms of anti-inflammatory and anticancer properties. This article explores the biological activity of this compound, drawing on diverse research findings, case studies, and data tables.

Structure and Properties

The molecular structure of this compound features a pyridazine core linked to a pyrazole moiety and a chlorobenzyl group. This structural arrangement is crucial for its biological activity, as it allows for various interactions with biological targets.

Anticancer Activity

Numerous studies have reported the anticancer potential of pyrazole derivatives, including this compound. The compound has been evaluated against several cancer cell lines, demonstrating significant cytotoxic effects.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
MCF73.79
A54926
NCI-H4600.39
Hep-23.25
P81517.82

The data indicate that the compound exhibits varying degrees of potency across different cancer cell lines, with particularly low IC50 values suggesting strong inhibitory effects on cell proliferation.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX), which play a critical role in inflammation.

Table 2: COX Inhibition Data

CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)Reference
Compound A2262
Compound B7165

The inhibition percentages indicate that certain derivatives exhibit selectivity towards COX-2, which is associated with reduced gastrointestinal side effects compared to non-selective NSAIDs.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Inhibition of Kinases : Some studies suggest that pyrazole derivatives may inhibit kinases such as Aurora-A and glycogen synthase kinase 3 (GSK3), which are involved in cell cycle regulation and cancer progression .
  • Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells, which is a critical mechanism for eliminating malignant cells .

Case Studies

Several case studies have highlighted the effectiveness of pyrazole derivatives in preclinical models:

  • Study on MCF7 Cells : A recent study demonstrated that this compound significantly inhibited the growth of MCF7 breast cancer cells with an IC50 value of 3.79 µM, suggesting its potential as a therapeutic agent in breast cancer treatment .
  • Inflammation Model : In carrageenan-induced paw edema models, compounds similar to this compound exhibited significant anti-inflammatory effects, reducing swelling and pain associated with inflammation .

Q & A

Q. What are the common synthetic routes for N-(2-chlorobenzyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide?

The compound is typically synthesized via condensation reactions. A key approach involves coupling 3-chloro-6-(1H-pyrazol-1-yl)pyridazine with 2-chlorobenzylamine in refluxing organic solvents (e.g., dimethylformamide or xylene) under catalytic conditions. Purification is achieved through recrystallization or column chromatography. Characterization relies on NMR (¹H/¹³C), mass spectrometry, and elemental analysis to confirm structural integrity .

Q. How is the molecular structure of this compound validated in crystallographic studies?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX suite (e.g., SHELXL for refinement) is widely used to solve crystal structures, with hydrogen-bonding networks analyzed using ORTEP-III for visualization. Graph set analysis (e.g., Etter’s formalism) helps classify intermolecular interactions, critical for understanding packing motifs and stability .

Q. What preliminary biological activities have been reported for this compound?

Early studies highlight dual antimicrobial (IC₅₀ ~5–10 µM against Gram-positive bacteria) and anticancer activity (e.g., inhibition of kinase pathways in tumor cell lines). These assays use in vitro models like broth microdilution (antimicrobial) and MTT assays (cytotoxicity), with dose-response curves to quantify efficacy .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

Systematic optimization involves varying solvents (polar aprotic vs. aromatic), temperature (reflux vs. microwave-assisted heating), and catalysts (e.g., Pd(OAc)₂ for cross-coupling). Design of Experiments (DoE) approaches, such as factorial design, statistically identify critical parameters. For example, microwave synthesis at 120°C in DMF reduces side-product formation by 30% compared to traditional reflux .

Q. What mechanistic hypotheses explain its activity as a kinase inhibitor?

Computational docking (e.g., AutoDock Vina) predicts binding to ATP pockets of kinases like EGFR or CDK2. Mutagenesis studies validate key residues (e.g., Lys721 in EGFR) critical for hydrogen bonding with the pyridazine carboxamide group. Competitive inhibition is confirmed via kinetic assays (Lineweaver-Burk plots) .

Q. How should researchers address contradictions in reported bioactivity data?

Discrepancies (e.g., variable IC₅₀ values across studies) may arise from assay conditions (e.g., serum concentration, cell passage number). Meta-analysis of raw data, using tools like PRISM, can identify confounding variables. Orthogonal assays (e.g., SPR for binding affinity vs. cellular assays) validate target engagement .

Q. What computational strategies predict its hydrogen-bonding patterns in polymorph screening?

Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model intermolecular interactions. Pairwise interaction energies and Hirshfeld surface analysis (CrystalExplorer) prioritize stable polymorphs. Experimental validation via PXRD and DSC confirms predicted forms .

Q. How is polymorphism analyzed, and what impact does it have on bioavailability?

High-throughput crystallization screens (e.g., solvent-drop grinding) identify polymorphs. Solubility differences between forms are quantified using shake-flask assays. For instance, Form I (needle crystals) shows 2× higher aqueous solubility than Form II (platelets), critical for in vivo pharmacokinetics .

Q. What strategies enhance selectivity for target enzymes over homologous isoforms?

Structure-activity relationship (SAR) studies focus on modifying the pyrazole substituents. Introducing bulkier groups (e.g., 3,5-dimethylpyrazole) reduces off-target binding to PDE10A while maintaining PDE4B inhibition. Selectivity indices are calculated using isoform-specific enzymatic assays .

Q. How is compound stability assessed under physiological conditions?

Accelerated stability studies (40°C/75% RH for 6 months) monitor degradation via HPLC. Mass spectrometry identifies major degradants (e.g., hydrolysis of the carboxamide group). Buffered solutions (pH 1.2–7.4) simulate gastric/intestinal environments, guiding formulation strategies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-chlorobenzyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide
Reactant of Route 2
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N-(2-chlorobenzyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide

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